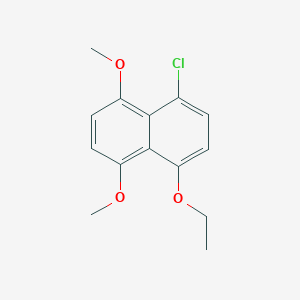![molecular formula C9H19BrN2O2S B14381577 N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine CAS No. 87975-20-0](/img/structure/B14381577.png)
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine is a chemical compound that features a bromine atom, a pyrrolidine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine typically involves the reaction of pyrrolidine with a sulfonyl chloride to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with a bromoalkane under specific conditions to introduce the bromine atom and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions or participate in redox reactions depending on the conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine include:
- N-[2-Chloro-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- N-[2-Iodo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
- N-[2-Fluoro-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine
Uniqueness
The presence of the bromine atom, in particular, influences its chemical behavior and interactions .
Propriétés
Numéro CAS |
87975-20-0 |
|---|---|
Formule moléculaire |
C9H19BrN2O2S |
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
N-(2-bromo-2-pyrrolidin-1-ylsulfonylethyl)propan-2-amine |
InChI |
InChI=1S/C9H19BrN2O2S/c1-8(2)11-7-9(10)15(13,14)12-5-3-4-6-12/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
JOPSURGOWZHGDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(S(=O)(=O)N1CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


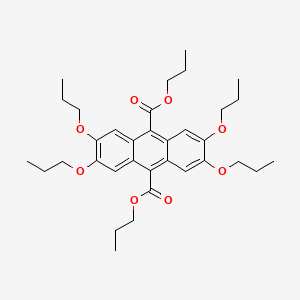
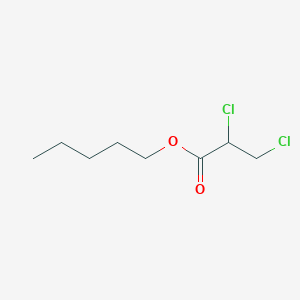
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-1-EN-1-YL)benzene](/img/structure/B14381512.png)
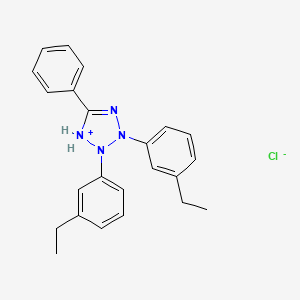
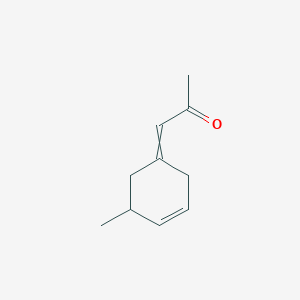

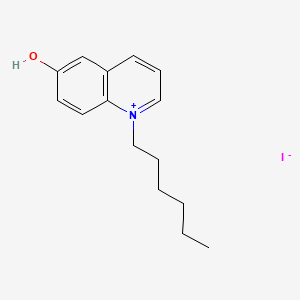
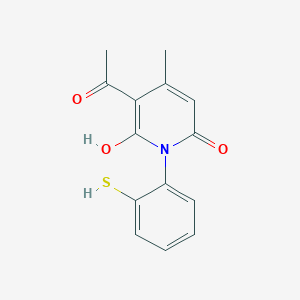

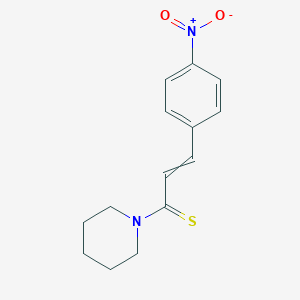
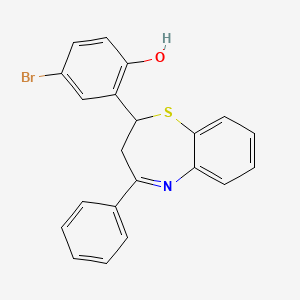
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)

